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L-LEUCINE (D10)

Cat. No.: B1580033
M. Wt: 141.24
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Description

Significance of Stable Isotope Tracing in the Elucidation of Metabolic Pathways

Stable isotope tracing is a powerful methodology that allows researchers to follow a metabolic substrate through its subsequent biochemical transformations within a cell or organism. nih.govspringernature.com This approach provides a dynamic view of metabolic fluxes, offering qualitative and quantitative information about the origin of metabolites and their relative rates of production. nih.gov The ability to track individual atoms through complex and compartmentalized metabolic networks has revolutionized our understanding of cellular biochemistry in both health and disease. nih.gov

The core principle of stable isotope tracing lies in the administration of a substrate enriched with a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium). mdpi.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of these heavy isotopes into downstream metabolites. nih.gov This allows for the unambiguous identification and mapping of metabolic pathways, providing a functional readout of the genome and proteome. nih.gov

The application of stable isotope resolved metabolomics (SIRM) has been particularly impactful in fields like cancer research, where it helps to identify dysregulated metabolic pathways that support tumor growth and proliferation. nih.govmdpi.com By tracing the fate of labeled nutrients like glucose or glutamine, researchers can uncover the adaptive metabolic strategies of cancer cells. mdpi.com

Rationale for Deuterated Leucine (B10760876) as a Tracer in Protein and Amino Acid Kinetic Studies

L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and metabolic regulation. medchemexpress.com Its deuterated counterpart, L-LEUCINE (D10), where ten hydrogen atoms are replaced by deuterium (B1214612), serves as an effective tracer for studying protein and amino acid kinetics. The rationale for using deuterated leucine stems from several key advantages.

The primary use of labeled leucine is to measure the rates of protein synthesis, breakdown, and oxidation. nih.gov When a tracer like L-LEUCINE (D10) is introduced into the body, its dilution in the free amino acid pool can be used to calculate the rate of appearance of endogenous leucine, which, in a post-absorptive state, reflects protein breakdown. e-acnm.org Simultaneously, the rate of its incorporation into tissue proteins provides a direct measure of protein synthesis. e-acnm.org

Deuterated leucine offers specific benefits in these studies. The use of deuterium labels can, in some cases, offer advantages in terms of analytical detection and differentiation from endogenous, unlabeled molecules. Furthermore, different isotopologues of leucine (molecules with the same chemical formula but differing in isotopic composition) can be used simultaneously in what is known as a multiple-tracer approach to probe different aspects of protein metabolism within a single experiment. physiology.org For instance, one isotopologue can be administered intravenously while another is given orally to distinguish between systemic and dietary amino acid metabolism. nih.gov

Historical Context and Evolution of Isotope Dilution Methodologies for L-LEUCINE (D10)

The concept of using isotopes as biological tracers dates back to the pioneering work of Schoenheimer and Rittenberg in the 1930s, who used deuterium to demonstrate the dynamic state of body constituents. nih.gov Initially, radioactive isotopes were more commonly used, but the development of sensitive mass spectrometry techniques paved the way for the widespread adoption of stable isotopes, which are non-radioactive and safe for human studies. nih.govnih.gov

The isotope dilution method is a fundamental principle applied in these studies. This technique involves introducing a known amount of a labeled compound (the tracer) into a system and then measuring the extent to which it is "diluted" by the endogenous, unlabeled compound (the tracee). researchgate.net This dilution allows for the calculation of the size and turnover rate of the tracee pool. researchgate.net

Over the years, the methodologies for applying isotope dilution with L-leucine have evolved significantly. Early studies often relied on single-tracer infusions to estimate whole-body protein turnover. nih.gov However, these approaches have been refined to provide more detailed insights into tissue-specific protein metabolism. For example, the use of arteriovenous sampling across a limb, combined with muscle biopsies, allows for the direct measurement of muscle protein synthesis and breakdown. nih.gov

The development of various isotopically labeled forms of leucine, including those labeled with ¹³C, ¹⁵N, and deuterium, has provided researchers with a versatile toolkit. eurisotop.com The choice of label depends on the specific metabolic question being addressed. For instance, ¹³C-labeled leucine is often used to measure leucine oxidation by tracking the appearance of ¹³C in expired carbon dioxide. nih.gov Deuterated leucine, such as L-LEUCINE (D10), has become a valuable tool, often used in conjunction with other tracers, to create sophisticated models of amino acid kinetics. nih.govnih.gov

Methodological Frameworks and Underlying Principles of Deuterated Isotope Tracer Studiesprosciento.comnih.gov

The design and interpretation of deuterated isotope tracer studies are grounded in established methodological frameworks and principles. These studies typically involve the administration of the tracer, followed by the collection of biological samples (e.g., blood, tissue) over time to measure isotopic enrichment.

Tracer Dilution Models for L-LEUCINE (D10)nih.govhumankinetics.com

Tracer dilution models are based on the principle that the rate of appearance of an unlabeled substance (tracee) into a metabolic pool can be determined by the extent to which it dilutes a continuously infused or bolus-injected tracer. researchgate.net In the context of L-LEUCINE (D10), a constant intravenous infusion is often employed. cambridge.org As the labeled leucine enters the bloodstream, it mixes with unlabeled leucine derived from protein breakdown. e-acnm.org

By measuring the isotopic enrichment of leucine in the plasma at a steady state (when the enrichment plateaus), the rate of appearance of endogenous leucine can be calculated using the following general formula:

Ra = F / Ep

Where:

Ra is the rate of appearance of the tracee.

F is the infusion rate of the tracer.

Ep is the enrichment of the precursor pool (often plasma leucine) at steady state. cambridge.org

This model is fundamental for assessing whole-body protein breakdown. e-acnm.org

Tracer Incorporation Models in L-LEUCINE (D10) Applicationsnih.govcambridge.org

Tracer incorporation models are used to determine the rate of synthesis of a product, such as a protein. e-acnm.org This approach measures the rate at which the labeled precursor is incorporated into the product over time. e-acnm.org For protein synthesis, this involves measuring the enrichment of L-LEUCINE (D10) in a specific protein or mixed protein pool isolated from a tissue biopsy. nih.gov

The fractional synthesis rate (FSR) of a protein is calculated using the following principle:

FSR (%/hr) = (E_protein / E_precursor) * (1 / t) * 100

Where:

E_protein is the enrichment of the tracer in the protein-bound pool.

E_precursor is the enrichment of the tracer in the precursor pool (e.g., intracellular free amino acid pool or plasma amino acid pool).

t is the duration of the tracer incorporation period.

A significant challenge in these studies is accurately determining the true precursor enrichment, as the plasma amino acid enrichment may not perfectly reflect the intracellular enrichment. nih.gov

Isotope Effects in L-LEUCINE (D10) Metabolic Trackingtandfonline.com

A key consideration in studies using heavy isotopes is the potential for isotope effects, where the difference in mass between the heavy and light isotopes can lead to slight differences in reaction rates. Deuterium, being twice the mass of protium (B1232500) (the most common isotope of hydrogen), can exhibit more pronounced isotope effects compared to ¹³C or ¹⁵N.

These kinetic isotope effects can potentially influence the metabolic fate of L-LEUCINE (D10) compared to its unlabeled counterpart. For example, the cleavage of a carbon-deuterium bond may be slower than the cleavage of a carbon-hydrogen bond, which could affect the rate of enzymatic reactions involved in leucine metabolism. While often assumed to be negligible in many tracer applications, it is a factor that researchers must consider, particularly when interpreting subtle metabolic changes or when using highly deuterated tracers.

Properties

Molecular Weight

141.24

Purity

98%

Origin of Product

United States

Methodological Advancements in L Leucine D10 Tracer Applications

Analytical Techniques for L-LEUCINE (D10) Quantification and Metabolite Profiling

The use of stable isotope-labeled tracers, such as L-Leucine (D10), has become a cornerstone of metabolic research, enabling detailed investigation of protein turnover and other biochemical pathways. eurisotop.com The ability to accurately quantify the enrichment of these tracers and their downstream metabolites is paramount. A variety of sophisticated analytical techniques have been developed and refined for this purpose, each offering unique advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for L-LEUCINE (D10) Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of L-Leucine (D10) and its isotopic enrichment in biological samples. caymanchem.comlabchem.com.my This method allows for the simultaneous determination of plasma leucine (B10760876) concentration and the mole percent enrichment of deuterated leucine isotopes like [2H3]leucine. nih.gov The process typically involves the derivatization of amino acids to make them volatile for GC separation, followed by mass spectrometric detection to differentiate and quantify the isotopologues. researchgate.net

One of the key advantages of GC-MS is its ability to measure very low enrichments of stable isotope tracers, which is often required in studies of muscle protein synthesis. nih.gov To achieve this, specific approaches have been developed, including the use of highly substituted tracers (containing three or more labeled atoms) to measure enrichment above the low natural abundance of these isotopomers. nih.gov This allows for a high signal-to-noise ratio, enhancing the precision of the measurement. nih.gov For instance, a method using [6,6,6-2H3]Leucine as a tracer and DL-[2H7]-leucine as an internal standard has been successfully employed to determine leucine flux in vivo. nih.gov

Research has shown that GC-MS provides results for leucine enrichment that are comparable to those obtained with other mass spectrometry techniques, indicating its reliability for evaluating muscle protein synthesis. researchgate.net The ability to measure the tracer-to-tracee ratio directly is a significant advantage over methods using radioactive tracers. eurisotop.com

Table 1: GC-MS Parameters for Leucine Isotope Analysis

ParameterDescription
Tracer [6,6,6-2H3]Leucine
Internal Standard DL-[2H7]-leucine
Derivatization t-butyldimethylsilyl (t-BDMS) derivatives
Analysis Mode Selected Ion Monitoring (SIM)

This interactive table summarizes typical parameters used in GC-MS analysis for leucine flux studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for L-LEUCINE (D10) and Downstream Products

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a highly sensitive, specific, and reproducible method for quantifying L-Leucine (D10) and its metabolites. caymanchem.comlabchem.com.mynih.gov This technique is widely used for the analysis of amino acids in various biological fluids. lcms.czkoreascience.kr A key advantage of LC-MS/MS is its high analytical selectivity, which allows for the separation of the analyte of interest from complex matrix components, thereby improving sensitivity and reducing interference from isobaric compounds. nih.gov

In tracer studies, LC-MS/MS is instrumental in measuring the incorporation of L-Leucine (D10) into proteins and tracking its metabolic fate. For example, a novel method was developed to measure aquatic bacterial productivity by quantifying D10-Leucine and its metabolites, D9-Leucine and D8-Leucine, using LC-MS/MS. researchgate.net This study highlighted the rapid metabolism of D10-Leucine and the importance of measuring its downstream products for accurate estimations. researchgate.net

LC-MS/MS is also crucial for clinical diagnostics, where it is used to analyze leucine isomers. nih.gov The use of a D10-labeled internal standard, such as D10-leucine or D10-alloisoleucine, is recommended to normalize for variations in sample preparation and ionization efficiency. nih.gov The technique allows for the use of multiple reaction monitoring (MRM) to enhance specificity and quantification accuracy. nih.gov For instance, specific transitions, such as 142.1 to 96.1 m/z for D10-leucine, are monitored for quantification. nih.gov

The versatility of LC-MS extends to various chromatographic approaches, including hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography, often combined with pre-column derivatization to enhance separation and sensitivity. oup.com

Table 2: Example LC-MS/MS Transitions for Leucine Isotopes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
Leucine132.143.0Isomer discrimination nih.gov
D7-Leucine139.293.0Internal Standard nih.gov
D10-Leucine142.196.1Quantification nih.gov
D10-Alloisoleucine142.178.1Internal Standard nih.gov

This interactive table provides examples of precursor and product ion transitions used in LC-MS/MS for the analysis of leucine and its deuterated isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-LEUCINE (D10) Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and dynamic information about molecules. researchgate.netrug.nl In the context of L-Leucine (D10) tracer studies, NMR is particularly valuable for probing the structure, dynamics, and binding of biological macromolecules. isotope.com Deuterated compounds like L-Leucine (D10) are used to enhance detection in NMR experiments. cymitquimica.com

One of the significant applications of NMR with L-Leucine (D10) is in the study of protein synthesis and metabolism. researchgate.net For instance, research has shown that the incorporation of labeled precursors in the leucine biosynthesis pathway can be influenced by the addition of exogenous L-leucine-d10. researchgate.net This property has been exploited for stereospecific labeling of other amino acids, which helps in simplifying complex NMR spectra of large proteins. researchgate.net

Recent advancements have also demonstrated the feasibility of using 2H NMR to quantify the uptake of D10-leucine in vivo, for example, in glioblastoma multiforme. biorxiv.org This involves monitoring the distinct resonances of the different deuterium (B1214612) atoms in the D10-leucine molecule. biorxiv.org Such studies often require the preparation of phantoms with known concentrations of D10-leucine to measure relaxation time constants (T1 and T2), which are crucial for accurate quantification. biorxiv.org

Table 3: NMR Applications of L-Leucine (D10)

ApplicationKey Finding/Technique
Protein Structure and Dynamics Probing macromolecular structure and binding. isotope.com
Metabolic Pathway Analysis Inhibiting labeled precursor incorporation to achieve stereospecific labeling of other amino acids. researchgate.net
In Vivo Tracer Quantification Quantifying D10-leucine uptake in tissues using 2H NMR. biorxiv.org

This interactive table highlights key applications of NMR spectroscopy in studies involving L-Leucine (D10).

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique traditionally used for measuring very low enrichments of stable isotopes, particularly 13C. nih.gov While GC-MS has become more prevalent for many applications, IRMS remains a benchmark for high-precision isotope ratio measurements. eurisotop.com In the context of amino acid metabolism, IRMS can be used to determine the rate of oxidation by measuring the conversion of a 13C-labeled amino acid to 13CO2. eurisotop.com

The conventional IRMS approach for protein synthesis studies involves purifying the metabolite of interest, combusting it to a gas (e.g., CO2), and then analyzing the isotopic ratio of the gas. nih.gov For example, to measure muscle protein synthesis, L-[13C6]-phenylalanine can be used as a tracer, and its enrichment in muscle protein is determined by isolating the phenylalanine, combusting it to CO2, and measuring the 13CO2 enrichment by IRMS. nih.gov

While IRMS is highly accurate, it can be laborious. nih.gov However, methods combining GC with IRMS (GC-C-IRMS) have been developed to streamline the process. In this setup, derivatized amino acids are separated by GC and then combusted online before entering the IRMS. nih.gov This technique requires only nanogram quantities of leucine, making it suitable for measuring the synthesis rates of individual proteins from small biopsy samples. nih.gov Although less common for direct deuterium analysis of an intact molecule like L-Leucine (D10) compared to GC-MS or LC-MS, the principles of IRMS are fundamental to the field of stable isotope analysis.

Pre-analytical Sample Preparation Techniques for L-LEUCINE (D10) Tracing

The accuracy and reliability of L-Leucine (D10) tracer studies are heavily dependent on the meticulous preparation of biological samples before analysis. oup.com Proper sample preparation is essential to extract the analytes of interest, remove interfering substances, and ensure compatibility with the chosen analytical instrument. nih.gov

Extraction and Derivatization Protocols for Amino Acids and Proteins from Biological Matrices

The extraction and derivatization of amino acids and proteins from complex biological matrices like plasma, serum, urine, and tissue are critical steps in preparing samples for analysis by techniques such as GC-MS and LC-MS. oup.com

Extraction: The initial step in sample preparation is often protein precipitation to separate the free amino acids from the bulk of the protein content. This is typically achieved by adding an organic solvent like methanol (B129727) or an acid such as a trichloroacetic acid or sulfosalicylic acid solution. lcms.czimtakt.com For solid tissues, homogenization is required before extraction. nih.gov More complex extraction techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be employed to achieve cleaner sample extracts and concentrate the analytes. nih.gov Cationic exchange SPE, for example, has been used for the extraction of D- and L-leucine from plasma. nih.gov

Derivatization: Derivatization is often necessary, especially for GC-MS analysis, to increase the volatility and thermal stability of amino acids. Common derivatizing agents include propyl chloroformate (PCF) and t-butyldimethylsilyl (t-BDMS). researchgate.netnih.gov For LC-MS, derivatization can also be used to improve chromatographic separation and enhance detection sensitivity. nih.gov Agents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are frequently used for this purpose. oup.com However, one of the advantages of some modern LC-MS methods is the ability to perform direct analysis of underivatized amino acids, which simplifies the workflow. koreascience.krimtakt.com

The choice of extraction and derivatization protocol depends on the specific biological matrix, the target analytes, and the analytical technique being used. nih.gov Method development often involves optimizing factors such as solvent choice, pH, and reaction conditions to achieve the best derivatization efficiency and recovery. nih.gov

Isolation of Specific Protein Fractions for Enrichment Analysis in L-LEUCINE (D10) Studies

The precise quantification of L-leucine (D10) incorporation into distinct protein pools is a cornerstone of tracer-based studies on protein metabolism. The ability to isolate specific protein fractions with high purity is critical for obtaining accurate and meaningful enrichment data. Methodologies for protein fractionation are pivotal as they directly influence the subsequent analysis by mass spectrometry and the ultimate physiological interpretation of the data.

A prevalent strategy for separating subcellular protein fractions, particularly in muscle tissue research, involves a multi-step process beginning with tissue homogenization. nih.govmdpi.comfrontiersin.org This initial step breaks open the cells, releasing their contents into a buffered solution. Following homogenization, differential centrifugation is employed. nih.govulpgc.es This technique separates cellular components based on their size, shape, and density by subjecting the homogenate to successively higher centrifugal forces. For instance, a low-speed spin will pellet larger, denser structures like myofibrils, while subsequent high-speed centrifugation of the supernatant can isolate smaller components like mitochondria and sarcoplasmic proteins. nih.govfrontiersin.org

Recent advancements in proteomics have introduced more sophisticated techniques for subcellular protein analysis. Methods like Localization of Organelle Proteins by Isotope Tagging (LOPIT) combine biochemical fractionation with multiplexed quantitative mass spectrometry to provide a high-resolution map of protein localization across various organelles. thermofisher.com While not specific to L-leucine (D10), these approaches highlight the ongoing development of more comprehensive and accurate methods for studying the spatial dynamics of the proteome. thermofisher.comnih.govusherbrooke.ca

Below is an interactive table detailing a common fractionation scheme for skeletal muscle tissue, a frequent target of L-leucine (D10) tracer studies.

FractionKey Isolation StepsDescription of Protein Pool
Myofibrillar Homogenization followed by low-speed centrifugation (e.g., 1500 x g). The resulting pellet contains the myofibrillar proteins. nih.govmdpi.comComprises the contractile proteins of the muscle, such as actin and myosin. mdpi.com
Sarcoplasmic The supernatant from the initial low-speed centrifugation is collected. Proteins are then precipitated from this supernatant, often using agents like perchloric acid or ethanol (B145695). nih.govulpgc.esIncludes the soluble proteins of the muscle cell cytoplasm, such as enzymes involved in glycolysis. nih.gov
Mitochondrial The supernatant from the myofibrillar spin is subjected to a higher-speed centrifugation (e.g., 10,000 x g) to pellet the mitochondria. frontiersin.orgContains the proteins housed within the mitochondria, which are central to oxidative metabolism.
Collagen Often remains as an insoluble pellet after the solubilization of myofibrillar proteins.Represents the primary structural protein in the extracellular matrix of the muscle.

This table provides a generalized overview. Specific centrifugation speeds, times, and buffer compositions can vary between laboratories and experimental protocols.

The choice of fractionation method is dictated by the specific research question. For instance, studies focused on the differential effects of exercise on contractile versus metabolic proteins would necessitate the separation of myofibrillar and sarcoplasmic/mitochondrial fractions, respectively. nih.gov The continuous refinement of these isolation techniques is crucial for advancing our understanding of protein metabolism in health and disease.

Computational Modeling and Data Analysis for L-LEUCINE (D10) Tracer Data

The raw data from L-leucine (D10) tracer experiments, which consists of isotopic enrichment values in various biological samples, requires sophisticated computational and mathematical modeling for its transformation into physiologically meaningful metrics of protein dynamics. These models are indispensable for interpreting the complex interplay of metabolic processes that influence tracer distribution and incorporation.

Kinetic Modeling of Protein Synthesis and Degradation from L-LEUCINE (D10) Data

Kinetic models provide a mathematical framework to describe the movement and incorporation of the L-leucine (D10) tracer within the body. A fundamental concept in this area is the precursor-product principle. To calculate the rate of protein synthesis, one must know the isotopic enrichment of the direct precursor for protein synthesis, which is the intracellular pool of free amino acids.

The most common metric derived from these models is the fractional synthetic rate (FSR), which represents the percentage of the protein pool that is newly synthesized over a given time period. The standard FSR calculation is:

FSR (%/hour) = [ (E_protein_t2 - E_protein_t1) / E_precursor ] / (t2 - t1) * 100

Where:

E_protein_t2 and E_protein_t1 are the L-leucine (D10) enrichments in the specific protein fraction at two time points.

E_precursor is the average enrichment of the precursor pool (ideally, the intracellular free L-leucine (D10)) over the measurement period.

(t2 - t1) is the time elapsed between the two measurements.

A significant challenge in kinetic modeling is the accurate determination of the precursor enrichment (E_precursor). While the enrichment in arterial blood is easily measured, it may not accurately reflect the enrichment at the site of protein synthesis within the cell. Therefore, many studies strive to measure the enrichment in the intracellular free amino acid pool from the tissue biopsy itself.

Kinetic models can also be extended to estimate protein degradation, although this is often more complex. By observing the decay in enrichment of a pre-labeled protein pool over time, the fractional breakdown rate (FBR) can be calculated.

Flux Balance Analysis and Metabolic Network Reconstruction using L-LEUCINE (D10) Tracers

Flux balance analysis (FBA) is a powerful computational technique that analyzes the flow of metabolites through a metabolic network. When integrated with L-leucine (D10) tracer data, FBA can provide a system-level view of how leucine metabolism is interconnected with other cellular pathways.

Compartmental Modeling in L-LEUCINE (D10) Tracer Experiments

Compartmental models are a cornerstone of tracer kinetics, representing the body as a series of interconnected "compartments" between which the tracer can move. These compartments can be anatomical (e.g., plasma, muscle, liver) or functional (e.g., intracellular free amino acids, protein-bound amino acids).

A simple model might consist of three compartments:

Plasma: Where the L-leucine (D10) is infused and sampled.

Intracellular Free Amino Acid Pool: The precursor pool for protein synthesis.

Protein-Bound Pool: Where the tracer is incorporated.

By measuring the L-leucine (D10) enrichment over time in accessible compartments (like plasma and the protein-bound pool from biopsies), mathematical models can be used to estimate the rates of flux between these compartments. These fluxes correspond to key physiological processes:

FluxPhysiological Process
Plasma to Intracellular PoolAmino acid transport into the cell
Intracellular Pool to PlasmaAmino acid transport out of the cell
Intracellular Pool to Protein-Bound PoolProtein Synthesis
Protein-Bound Pool to Intracellular PoolProtein Breakdown

More complex, multi-compartment models can be developed to describe whole-body protein metabolism, incorporating organs like the liver and gut, which are major sites of amino acid metabolism. These models are essential for understanding the integrated regulation of protein turnover across different tissues and in response to various stimuli. The data derived from L-leucine (D10) tracer infusions provides the critical experimental data needed to solve the equations that define these models, yielding quantitative estimates of protein synthesis, breakdown, and amino acid transport rates.

L Leucine D10 in the Investigation of Protein and Amino Acid Metabolism in Biological Systems

De Novo Protein Synthesis Rates Determined by L-LEUCINE (D10) Tracer

The measurement of de novo protein synthesis, the process of creating new proteins, is fundamental to understanding cellular growth, repair, and adaptation. L-leucine-d10 is a key tool in these investigations, enabling researchers to quantify the rate at which proteins are synthesized in various tissues. nih.govcolumbia.edu

Fractional Synthetic Rate (FSR) Methodologies with L-LEUCINE (D10)

The fractional synthetic rate (FSR) is a widely used metric that expresses the percentage of a tissue's protein pool that is newly synthesized over a specific time period. Methodologies employing L-leucine-d10 have been developed to accurately determine FSR in tissues like skeletal muscle. nih.gov

One innovative approach involves the intravenous infusion of L-leucine-d10. nih.gov Through the process of transamination, primarily in muscle tissue, L-leucine-d10 loses a deuterium (B1214612) atom from its α-carbon, leading to the endogenous formation of d9-leucine. nih.gov This newly formed d9-leucine then serves as the tracer incorporated into newly synthesized proteins. nih.govnih.gov The FSR is calculated using the precursor-product approach, which relates the enrichment of the tracer (d9-leucine) in the protein-bound pool to the enrichment in the precursor pool (intracellular free amino acids). nih.gov

A significant advantage of this d10-leucine to d9-leucine method is that the tracer is introduced directly within the muscle, minimizing the discrepancy between the enrichment of free amino acids in the blood and the muscle fluid. nih.gov This provides a more accurate estimation of the true precursor enrichment for protein synthesis compared to methods that rely solely on tracers infused into the bloodstream. nih.govnih.gov Studies have shown that the blood-to-muscle fluid amino acid enrichment ratio is lower and more stable with the d9-leucine method compared to using other tracers like ¹³C₆-phenylalanine, particularly during physiological challenges like amino acid infusion. nih.govnih.gov

Table 1: Comparison of Blood-to-Muscle Fluid Amino Acid Enrichment Ratios

TracerBasal State RatioAmino Acid Infusion RatioChange in Ratio
d9-leucine 1.5 ± 0.11.1 ± 0.1-0.38 ± 0.03
¹³C₆-phenylalanine 2.5 ± 0.11.2 ± 0.1-1.29 ± 0.07

Data adapted from a study comparing d9-leucine and ¹³C₆-phenylalanine tracers. nih.govnih.gov

Absolute Synthesis Rates using L-LEUCINE (D10)

While FSR provides a relative measure of synthesis, determining the absolute rate of protein synthesis requires knowledge of the total amount of protein in the tissue. By combining FSR measurements obtained with L-leucine-d10 tracers with measurements of muscle mass or protein content, researchers can calculate the absolute amount of protein synthesized per unit of time. This provides a more complete picture of the anabolic state of the tissue.

Protein Degradation Kinetics and L-LEUCINE (D10) Turnover

Protein turnover is the net result of protein synthesis and degradation. elifesciences.org L-leucine-d10 tracer studies, by measuring the rate of appearance of unlabeled leucine (B10760876) from protein breakdown, can provide insights into the kinetics of protein degradation. The turnover of the L-leucine-d10 tracer itself, as it is incorporated into and released from proteins, reflects the dynamic nature of this process. eurisotop.com

Mechanisms of Protein Breakdown Elucidated by L-LEUCINE (D10) Tracing

The use of L-leucine-d10 allows for the investigation of the mechanisms regulating protein breakdown. By observing changes in the rate of appearance of unlabeled leucine in response to various stimuli or conditions, researchers can infer the activity of proteolytic pathways. For instance, studies have shown that leucine itself can inhibit protein degradation in muscle tissue. nih.gov This effect is thought to be mediated, at least in part, by its ability to suppress the expression of components of the ubiquitin-proteasome system. nih.gov

Lysosomal and Ubiquitin-Proteasome Pathways in Relation to L-LEUCINE (D10) Studies

The two primary pathways for protein degradation in eukaryotic cells are the lysosomal pathway and the ubiquitin-proteasome system (UPS). frontiersin.org The lysosomal system is primarily responsible for the degradation of extracellular proteins and long-lived intracellular proteins, while the UPS targets short-lived and misfolded proteins. dovepress.comcloudfront.net

Intracellular L-LEUCINE (D10) Pool Dynamics and Enrichment

The intracellular free amino acid pool serves as the direct precursor for protein synthesis. nih.gov Understanding the dynamics of this pool is crucial for the accurate interpretation of protein synthesis data obtained using tracer methodologies. L-leucine-d10, and its endogenously formed counterpart d9-leucine, allows for the detailed investigation of intracellular leucine pool enrichment. nih.gov

Research has revealed that the intracellular leucine pool is not homogeneous. nih.gov There appear to be distinct compartments of leucine within the cell, with the pool used for protein synthesis (acylation) potentially differing from the pool involved in transamination. nih.gov Studies comparing the enrichment of leucyl-tRNA (the direct precursor for protein synthesis) with that of plasma and tissue fluid leucine and its ketoacid, α-ketoisocaproate (KIC), have highlighted these complexities. nih.gov

The use of the d10-leucine to d9-leucine method helps to address some of these challenges by introducing the tracer directly into the intracellular environment, providing a precursor enrichment that more closely reflects that of the aminoacyl-tRNA pool. nih.govnih.gov This is a significant advantage over methods that rely on plasma amino acid enrichment, which can underestimate the true rate of muscle protein synthesis due to the dilution of the tracer within the muscle tissue from protein breakdown. nih.gov

Precursor Pool Measurement and Correction in L-LEUCINE (D10) Studies

Accurate measurement of protein synthesis rates using stable isotope tracers is critically dependent on determining the true precursor pool enrichment, which is the isotopic enrichment of the aminoacyl-tRNA pool. Direct measurement of this pool is invasive and technically challenging. Therefore, more accessible pools like plasma or intracellular free amino acids are often used as surrogates. However, these surrogates can overestimate or underestimate the true precursor enrichment due to factors like the dilution of the tracer by unlabeled amino acids from protein breakdown. osf.io

A significant advancement in precursor pool correction involves the use of L-LEUCINE (D10). When L-LEUCINE (D10) is infused intravenously, it undergoes transamination in tissues, particularly in muscle, losing a deuterium atom from its α-carbon. This process results in the endogenous formation of L-LEUCINE (D9) via its intermediate, α-ketoisocaproate (KIC). nih.govisotope.com This endogenously produced d9-leucine is thought to provide a more accurate reflection of the intracellular leucine enrichment available for protein synthesis. isotope.com

Studies have shown that the ratio of blood-to-muscle fluid amino acid enrichment is significantly lower and more stable for d9-leucine compared to other tracers like ¹³C₆-phenylalanine, especially during periods of altered amino acid availability such as during amino acid infusion. isotope.comresearchgate.net This suggests that using blood d9-leucine enrichment, derived from an L-LEUCINE (D10) infusion, offers a closer estimate of the muscle fluid amino acid enrichment, thereby improving the accuracy of muscle protein synthesis calculations. isotope.comresearchgate.net

Table 1: Comparison of Blood-to-Muscle Fluid Amino Acid Enrichment Ratios for d9-leucine and ¹³C₆-phenylalanine

TracerBasal State (Ratio)Amino Acid Infusion (Ratio)Change from Basal (Delta Ratio)
d9-leucine 1.5 ± 0.11.1 ± 0.1-0.38 ± 0.03
¹³C₆-phenylalanine 2.5 ± 0.11.2 ± 0.1-1.29 ± 0.07
Data adapted from a study comparing tracer methodologies, highlighting that the blood d9-leucine enrichment provides a closer estimate of the muscle fluid enrichment. isotope.com

This methodological refinement is crucial for obtaining reliable data on protein turnover in various physiological and pathological states.

Compartmentalization of Intracellular Leucine Pools

The intracellular environment is not a single, homogenous pool of amino acids. Instead, amino acids are compartmentalized, with distinct pools existing for protein synthesis, catabolism, and transport. The enrichment of the aminoacyl-tRNA pool is the direct precursor for protein synthesis, and its enrichment can differ from that of the total intracellular free amino acid pool. This disparity arises from the influx of unlabeled leucine from protein degradation, which dilutes the tracer enrichment at the site of protein synthesis. e-acnm.orgckisotopes.com

The use of L-LEUCINE (D10) and the measurement of its d9-metabolite help to address the issue of compartmentalization by providing a tracer that is introduced directly into the intracellular environment through metabolic conversion. isotope.com By more closely reflecting the enrichment of the aminoacyl-tRNA pool, the d10- to d9-leucine method helps to circumvent the complexities arising from the different leucine pools within the cell, leading to more accurate assessments of protein synthesis. nih.govisotope.com

Interorgan L-LEUCINE (D10) Exchange and Distribution in Pre-clinical Models

L-LEUCINE (D10) is a valuable tool for studying the dynamic exchange of amino acids between different organs in preclinical models. By administering L-LEUCINE (D10) and tracking its appearance and the appearance of its metabolites in various tissues and in circulation, researchers can quantify the rates of protein synthesis, breakdown, and amino acid transport across different organs.

In animal models, L-LEUCINE (D10) has been incorporated into diets to study proteome dynamics across multiple organs, including the liver, kidneys, heart, and skeletal muscle. nih.gov This approach allows for the non-invasive tracking of labeling trajectories and provides insights into how different organs contribute to whole-body protein metabolism. For example, major urinary proteins (MUPs), synthesized in the liver and excreted in the urine, can be monitored to track the labeling trajectory from an L-LEUCINE (D10)-containing diet. nih.gov These studies are crucial for understanding the integrated metabolic response to various stimuli and in different physiological states.

Hepatic Metabolism of L-LEUCINE (D10) and Protein Turnover

Studies utilizing stable isotope tracers have demonstrated that the liver has a very high rate of protein turnover. osf.io L-LEUCINE (D10) can be used to assess hepatic protein synthesis by measuring its incorporation into liver proteins or secreted plasma proteins. In preclinical models, dietary administration of deuterated amino acids, including L-LEUCINE (D10), has been used to assess the rate of protein turnover in the liver. nih.gov These studies provide valuable data on how nutritional interventions or disease states affect the liver's synthetic capacity.

Skeletal Muscle Protein Turnover Monitored by L-LEUCINE (D10)

Skeletal muscle is a major site of leucine metabolism and protein storage. L-LEUCINE (D10) is extensively used to measure the fractional synthesis rate (FSR) of muscle proteins, providing a direct measure of the rate of new protein synthesis. researchgate.net The methodology typically involves a primed, constant infusion of L-LEUCINE (D10), followed by the collection of muscle biopsies and blood samples. researchgate.net

The enrichment of L-LEUCINE (D10) and its endogenously formed d9-leucine metabolite are measured in both the muscle tissue and blood. nih.govresearchgate.net The incorporation of the tracer into muscle proteins over time allows for the calculation of the FSR. This technique has been instrumental in understanding how factors like nutrition, exercise, and disease affect muscle protein metabolism.

Table 2: Representative Data on Muscle Protein Synthesis Rates Measured with L-LEUCINE (D10) Tracer

ConditionMixed-Muscle Protein FSR (%/h)Mitochondrial Protein FSR (%/h)
Lean Adults (Fasted) 0.08 ± 0.02-
Adults with Obesity (Fasted) 0.06 ± 0.02-
Elderly Men (Control Diet) 0.053 ± 0.009-
Elderly Men (Leucine-Supplemented Diet) 0.083 ± 0.008-
Data compiled from studies using L-LEUCINE (D10) or its metabolites to assess muscle protein synthesis under different conditions. springermedizin.de

These studies demonstrate the sensitivity of the L-LEUCINE (D10) tracer method in detecting changes in muscle protein synthesis in response to various physiological and nutritional states.

Cerebral Amino Acid Metabolism and L-LEUCINE (D10) Incorporation

The brain has unique amino acid metabolic requirements. Leucine is of particular importance as it is transported across the blood-brain barrier more rapidly than any other amino acid and is a significant source of nitrogen for the synthesis of key neurotransmitters like glutamate (B1630785) and glutamine. Astrocytes are believed to be the initial site of leucine metabolism in the brain.

While the use of deuterated amino acid tracers for studying brain metabolism is a promising and developing field, specific research findings detailing the use of L-LEUCINE (D10) for measuring cerebral protein synthesis are less abundant compared to studies in muscle and liver. Studies have utilized other leucine isotopes, such as L-[1-¹¹C]leucine and L-[1-¹⁴C]leucine, with positron emission tomography (PET) to quantify regional cerebral protein synthesis rates in humans and animal models. nih.gov These studies have established models for measuring brain protein synthesis and have highlighted the complexities of precursor pool compartmentation within the brain. nih.gove-acnm.orgckisotopes.com

The potential for using deuterated tracers like L-LEUCINE (D10) with techniques such as deuterium MR spectroscopy (DMRS) is being explored for non-invasively assessing amino acid metabolism in the brain, particularly in the context of neurological diseases. Furthermore, L-LEUCINE (D10) has been used as an internal standard in mass spectrometry-based analyses of cerebrospinal fluid to identify metabolic signatures of brain tumors. While direct quantitative data on L-LEUCINE (D10) incorporation into brain proteins from dedicated tracer studies are not as extensively reported, the foundational knowledge from other leucine isotopes and the advancements in analytical techniques suggest that L-LEUCINE (D10) will be a valuable tool in future investigations of cerebral protein metabolism.

Applications of L Leucine D10 in Pre Clinical Research Models

Investigation of Protein Metabolism in Animal Models of Physiological States

Developmental Biology and Growth Studies with L-LEUCINE (D10)

The study of developmental biology and growth in animal models greatly benefits from tools that can accurately measure the synthesis of new proteins, a fundamental aspect of tissue accretion. Leucine (B10760876) is recognized as a key regulator of protein synthesis essential for normal growth and development in animals. frontiersin.orgphysiology.orgcipav.org.co Stable isotope tracers like L-LEUCINE (D10) are employed to quantify the rate of protein synthesis in vivo, offering insights into how protein metabolism is regulated during different developmental stages. ckisotopes.comnih.gov

While direct studies explicitly detailing the use of L-LEUCINE (D10) in developmental biology models are not extensively documented in publicly available literature, the principle of its application is founded on well-established metabolic tracer methodologies. physoc.orgcipav.org.co For instance, research in zebrafish models of developmental disorders, such as Cornelia de Lange syndrome, has shown that L-leucine treatment can partially rescue developmental defects by enhancing protein translation through the mTOR pathway. nih.gov The use of a tracer like L-LEUCINE (D10) in such models would enable the precise quantification of this rescue effect on protein synthesis rates.

Studies in various animal models have demonstrated the dose-dependent effect of leucine on muscle protein synthesis, a critical component of growth. frontiersin.org

Table 1: Effect of Leucine Supplementation on Muscle Growth in Animal Models This table summarizes findings on the effects of L-leucine supplementation on muscle growth parameters in various animal models. The use of L-LEUCINE (D10) would allow for the direct quantification of the protein synthesis rates underlying these changes.

Animal ModelStudy FocusKey Findings Related to GrowthReference(s)
Pigs Leucine supplementationImproved lean body mass and enhanced muscle protein synthesis. frontiersin.org
Chickens Leucine supplementationImproved muscle growth, development, and feed efficiency. frontiersin.org
Rats (Male) Dose-dependent leucine dietIncreased dietary leucine was linked to a dose-dependent increase in muscle protein synthesis rates, with a 6% leucine diet showing the highest rates. frontiersin.orgphysiology.org
Zebrafish (Larvae) Leucine supplementationImproved skeletal muscle growth and development. frontiersin.org

These findings underscore the importance of leucine in developmental processes. The application of L-LEUCINE (D10) as a tracer provides the methodological tool to move from observing these effects to quantifying the underlying protein dynamics, thereby offering a more detailed understanding of growth regulation.

Exercise Physiology and Adaptations in Animal Models using L-LEUCINE (D10)

In the field of exercise physiology, understanding the adaptive response of skeletal muscle to physical activity is paramount. Exercise stimulates muscle protein synthesis (MPS), a key process in muscle repair and hypertrophy. nih.gov L-leucine is well-established as a potent stimulator of MPS, particularly following exercise. caymanchem.com Stable isotope tracers, including deuterated forms of leucine like L-LEUCINE (D10), are critical for quantifying the dynamic changes in protein turnover that occur with exercise. nih.govnih.gov

Studies in animal models have consistently shown that leucine supplementation enhances muscle protein synthesis and recovery after exercise. For example, in exercised rats, L-leucine administration has been found to stimulate skeletal muscle protein synthesis in an mTOR-dependent manner. caymanchem.com While many studies report on the general effects of leucine, the use of isotopically labeled leucine allows for precise measurement of these metabolic adaptations. physiology.orgcambridge.org

Table 2: Research Findings on Leucine and Exercise in Animal Models This table presents findings from studies investigating the effects of L-leucine on muscle in the context of exercise. L-LEUCINE (D10) is a tool used to generate the quantitative data on protein synthesis rates mentioned in such studies.

Animal ModelInterventionMeasured OutcomeKey FindingsReference(s)
Rats Leucine supplementation post-exerciseSkeletal muscle protein synthesisLeucine supplementation enhances skeletal muscle recovery and stimulates protein synthesis following exercise. caymanchem.com
Rats Oral leucine administrationMuscle protein synthesis and translation initiationSmall oral doses of leucine were sufficient to stimulate skeletal muscle protein synthesis, mediated by the modulation of multiple biomarkers of mRNA translation. nih.gov

The application of L-LEUCINE (D10) in these models involves its administration to the animal, followed by the analysis of its incorporation into muscle proteins using techniques like gas or liquid chromatography-mass spectrometry. e-acnm.orgcaymanchem.com This allows researchers to calculate the fractional synthetic rate (FSR) of muscle proteins, providing a quantitative measure of the anabolic response to exercise and the potentiating effect of leucine. physiology.org

Aging Models in Relation to L-LEUCINE (D10) Tracer Studies

Aging is associated with a progressive loss of muscle mass and function, a condition known as sarcopenia. cambridge.org A key factor contributing to sarcopenia is "anabolic resistance," where the muscle's protein synthesis response to anabolic stimuli like dietary protein and exercise is blunted. cambridge.orgcambridge.org Leucine is of particular interest in aging research due to its ability to stimulate muscle protein synthesis, potentially overcoming this resistance. cambridge.orgnih.gov Tracer studies using isotopically labeled amino acids are essential for quantifying the extent of anabolic resistance and the efficacy of interventions like leucine supplementation in older animal models. nih.gov

Research in aged rats has demonstrated that the sensitivity of muscle protein synthesis to the stimulatory effects of leucine is diminished compared to younger adult rats. nih.gov However, supplementation with higher doses of leucine can restore the post-meal muscle protein synthesis response in old rats to levels seen in their younger counterparts. nih.gov While some studies have used other tracers like 1-(13)C phenylalanine, L-LEUCINE (D10) serves the same fundamental purpose of enabling the quantification of protein synthesis rates. physoc.org

Table 3: Leucine's Effect on Protein Synthesis in Aging Animal Models This table summarizes research on how leucine supplementation affects muscle protein synthesis in the context of aging. Quantifying these effects often relies on stable isotope tracer techniques, for which L-LEUCINE (D10) is a suitable candidate.

Animal ModelConditionKey FindingsReference(s)
Old Rats (21 months) Leucine-supplemented mealRestored the stimulation of muscle protein synthesis that was blunted in response to a control meal. The beneficial effect persisted for at least 10 days. physoc.org
Old Rats In vitro muscle stimulationThe sensitivity of muscle protein synthesis to physiological concentrations of leucine was lower in old rats compared to adults. Higher leucine concentrations could overcome this resistance. nih.gov
Aged Mice (24 months) Leucine supplementation during muscle injury regenerationLeucine supplementation elicited more profound alterations in the mTOR protein synthesis pathway in aged mice compared to young mice, suggesting an mTOR-dependent effect in aging muscle. cambridge.org

These studies collectively suggest that altered leucine signaling contributes to age-related anabolic resistance. Using L-LEUCINE (D10) as a tracer in these aging models allows for precise measurement of muscle protein synthesis rates, providing critical data on the mechanisms of sarcopenia and the potential for nutritional interventions to mitigate muscle loss in the elderly. cambridge.orgnih.gov

L-LEUCINE (D10) in Animal Models of Pathophysiological Conditions

Muscle Wasting and Cachexia Models Studied with L-LEUCINE (D10)

Cancer cachexia is a debilitating syndrome characterized by a significant loss of skeletal muscle and fat mass, leading to functional decline. nih.govmdpi.com Unlike simple starvation, it involves systemic inflammation and profound metabolic alterations that drive muscle protein degradation and impair protein synthesis. nih.govbvsalud.org Leucine, with its known anabolic properties, has been extensively investigated as a potential therapy to counteract muscle wasting in preclinical models of cachexia. nih.govmdpi.comfrontiersin.org The use of L-LEUCINE (D10) as a tracer in these models is instrumental for quantifying the balance between muscle protein synthesis and breakdown, thereby elucidating the mechanisms by which leucine may exert its beneficial effects. e-acnm.org

Studies using tumor-bearing rat models, such as those with Walker 256 tumors, have provided significant insights. Leucine-rich diets have been shown to attenuate the loss of muscle mass, improve muscle protein turnover by activating the mTOR pathway, and reduce protein degradation. mdpi.comd-nb.info

Table 4: Research Findings on Leucine Supplementation in Animal Models of Cachexia This table details the outcomes of L-leucine supplementation in preclinical cancer cachexia models. The quantification of protein synthesis and degradation rates in such studies can be achieved using stable isotope tracers like L-LEUCINE (D10).

Animal ModelInterventionMeasured OutcomesKey FindingsReference(s)
Walker 256 Tumor-Bearing Rats 3% Leucine-rich dietMuscle mass, mTOR pathway, protein degradation markersAttenuated protein degradation, improved protein synthesis, and maintained muscle mass. nih.govfrontiersin.orgmdpi.com
Walker 256 Tumor-Bearing Rats Leucine-rich dietMetabolomic and proteomic profiles of muscleLeucine supplementation modulated pathways that favored mitochondrial biogenesis and energy production, helping to preserve muscle parameters. capes.gov.brmdpi.com
Walker 256 Tumor-Bearing Rats Leucine-rich dietMuscle function, body weight, protein degradation markersImproved muscle strength, maintained body weight and muscle mass, and decreased some markers of protein degradation. mdpi.com
C26 Tumor-Bearing Mice Leucine-supplemented dietPlasma amino acids, muscle massDose-dependently counteracted muscle mass loss. frontiersin.org

Metabolomic studies using 1H-NMR in Walker-256 tumor-bearing rats have shown that a leucine-rich diet alters the metabolic profile, suggesting that the amino acid may provide an alternative fuel source and help maintain host metabolism without increasing tumor growth. d-nb.info Proteomic analysis further revealed that leucine supplementation improved mitochondrial function and energy generation within the muscle. capes.gov.brmdpi.com These findings highlight that leucine's benefits in cachexia extend beyond simply serving as a substrate for protein synthesis. The use of L-LEUCINE (D10) allows researchers to precisely track the flux of leucine through these various metabolic pathways, providing a comprehensive picture of its action in this complex disease state.

Diabetes and Insulin (B600854) Resistance Effects on Protein Metabolism using L-LEUCINE (D10)

The relationship between branched-chain amino acids (BCAAs), including leucine, and metabolic diseases like diabetes and insulin resistance is complex. While leucine is known to stimulate insulin secretion and protein synthesis, elevated circulating levels of BCAAs are often associated with insulin resistance. nih.govnih.gov Preclinical animal models, particularly mouse models of diet-induced obesity and genetic diabetes, are crucial for dissecting these interactions. nih.govdiabetesjournals.org L-LEUCINE (D10) can be used as a metabolic tracer in these models to investigate how conditions of insulin resistance affect whole-body and tissue-specific protein turnover. e-acnm.org

Chronic leucine supplementation has been shown to improve glycemic control and insulin homeostasis in multiple mouse models of obesity and diabetes. nih.gov In high-fat diet (HFD)-induced obese mice, increasing dietary leucine intake was found to improve glucose and cholesterol metabolism. diabetesjournals.orgresearchgate.net The mechanisms appear to be multifactorial, involving increased energy expenditure and reduced inflammation in adipose tissue. nih.gov

Table 5: Effects of Leucine Supplementation in Animal Models of Diabetes and Insulin Resistance This table presents findings from studies investigating the metabolic effects of L-leucine in animal models of diabetes and obesity. L-LEUCINE (D10) tracer studies would be instrumental in quantifying the impact on protein metabolism dynamics in these models.

Animal ModelInterventionKey Metabolic OutcomesKey FindingsReference(s)
Diet-Induced Obese Mice (C57BL/6J) Leucine supplementation in drinking waterGlucose tolerance, insulin sensitivity, energy expenditureImproved glucose and cholesterol metabolism, increased energy expenditure, and reduced diet-induced obesity. diabetesjournals.org
RCS10 and Ay Mice (Obesity/Diabetes Models) Chronic leucine supplementation in drinking waterGlycemic control (HbA1c), insulin response, energy expenditureSignificantly reduced HbA1c levels and improved glucose-insulin homeostasis. Effects were associated with increased metabolic rates and reduced adipose tissue inflammation. nih.gov
ob/ob Mice (Leptin-deficient) Dietary leucine supplementation and/or leptin injectionMuscle protein synthesis and degradationBoth leucine and leptin stimulated protein synthesis and inhibited protein degradation in skeletal muscle. Leucine also stimulated leptin receptor expression in muscle. cambridge.org

In leptin-deficient ob/ob mice, a model of severe obesity and insulin resistance, dietary leucine supplementation was found to stimulate protein synthesis and inhibit protein degradation in the gastrocnemius and soleus muscles. cambridge.org These studies demonstrate that despite the association of high BCAA levels with insulin resistance, targeted leucine supplementation can have beneficial effects on glucose homeostasis and protein metabolism in preclinical models of diabetes. The use of L-LEUCINE (D10) would allow for a precise quantification of how protein synthesis and degradation rates in various tissues (e.g., muscle, liver) are modulated by leucine under these pathophysiological conditions.

Cancer Metabolism and Tumor Protein Synthesis Assessment via L-LEUCINE (D10)

The altered metabolic state of cancer cells, characterized by increased nutrient uptake and utilization to fuel rapid growth, presents a key area of investigation where L-Leucine (D10) is invaluable. As a fundamental component of proteins, tracking the incorporation of L-Leucine (D10) provides a direct measure of tumor protein synthesis, a critical process for cancer progression.

Recent research highlights the complex and sometimes contradictory roles of leucine in cancer. While some studies suggest that leucine supplementation can have anti-cancer effects, others indicate it may promote tumor growth depending on the cancer type. nih.gov For instance, in hepatocellular carcinoma cell lines, L-leucine supplementation has demonstrated a dose-dependent cytotoxic effect and induced apoptosis. nih.gov Conversely, in pancreatic and colorectal cancers, leucine can play a pro-tumorigenic role. nih.govjcancer.org

Stable isotope tracers like L-Leucine (D10) are instrumental in dissecting these context-dependent roles. By tracing the fate of L-Leucine (D10) within cancer cells, researchers can quantify its contribution to new protein synthesis, a hallmark of anabolic activity in tumors. Studies have shown that elevated levels of branched-chain amino acids (BCAAs), including leucine, are found in some tumor tissues, suggesting that cancer cells may reprogram their BCAA metabolism to support their growth and proliferation. jcancer.org For example, a proteomics study on colorectal cancer revealed that the degradation pathway for valine, leucine, and isoleucine was inactivated, potentially leading to an accumulation of these amino acids to fuel cancer cell growth. jcancer.org

Furthermore, L-Leucine (D10) can be used in metabolomics studies to explore the intricate metabolic rewiring in cancer. In acute myeloid leukemia (AML), for example, metabolic profiling using stable isotopes helps to understand the relationship between cellular metabolism and chemosensitivity. frontiersin.org The use of L-Leucine (D10) as an internal standard in such studies ensures accurate quantification of metabolites, aiding in the identification of metabolic pathways associated with drug resistance. frontiersin.org In glioblastoma, 2H magnetic resonance (MR) studies have utilized deuterated leucine (d10-leucine) to quantify its enhanced uptake in tumor tissue, highlighting its potential as a biomarker for aggressive phenotypes. biorxiv.org

Renal and Hepatic Disease Impacts on Protein Turnover utilizing L-LEUCINE (D10)

Chronic kidney and liver diseases significantly disrupt whole-body protein homeostasis, often leading to muscle wasting (sarcopenia) and malnutrition. L-Leucine (D10) is a crucial tool for investigating the underlying alterations in protein turnover in these conditions.

In the context of renal disease , particularly end-stage renal disease (ESRD), protein and amino acid metabolism are known to be abnormal. nih.gov Studies using stable isotopes of amino acids, including leucine, have been pivotal in understanding these changes. For example, research has shown that patients with chronic renal failure (CRF) can adapt to low-protein diets by reducing amino acid oxidation, a process that can be precisely measured using isotopically labeled leucine. nih.govresearchgate.net Hemodialysis, a common treatment for ESRD, has been shown to alter amino acid transport kinetics and increase protein turnover, with a net increase in protein catabolism. nih.gov L-Leucine (D10) can be used to trace these dynamic changes in protein synthesis and breakdown during and after dialysis.

Similarly, in hepatic diseases , metabolic and hormonal disturbances lead to increased protein breakdown and decreased protein synthesis. nih.gov This contributes to the development of sarcopenia, a common complication of chronic liver disease. L-leucine is recognized as a key amino acid in regulating protein turnover by both stimulating protein synthesis and reducing proteolysis. nih.gov Studies investigating the kinetics of leucine metabolism in patients with end-stage liver disease, both before and after liver transplantation, have provided valuable insights into the systemic effects of liver dysfunction on protein balance. nih.gov While some research suggests that a leucine-rich diet may have benefits for muscle tissue, it has also been associated with fat accumulation and altered tissue structure in the liver and kidneys in certain contexts, underscoring the need for further investigation using tracers like L-Leucine (D10). mdpi.com

In Vitro Cell Culture Models for L-LEUCINE (D10) Tracer Applications

In vitro cell culture systems provide a controlled environment to dissect the molecular mechanisms underlying cellular processes. L-Leucine (D10) is widely used in these models as a tracer to study cell growth, signaling pathways, and stress responses. isotope.comnih.gov

Mechanistic Studies of Cell Growth and Proliferation with L-LEUCINE (D10)

The role of L-leucine as a signaling molecule that stimulates protein synthesis and cell growth is well-established. L-Leucine (D10) allows for the precise quantification of these effects in various cell types. In C2C12 skeletal muscle cells, for instance, studies have examined the dose-dependent effects of leucine on signaling pathways that regulate protein synthesis and cell size. nih.gov By labeling cellular proteins with L-Leucine (D10), researchers can directly measure the rate of new protein synthesis in response to varying leucine concentrations. This approach has helped to define the "leucine threshold" required to initiate anabolic signaling in muscle cells. nih.gov

The table below summarizes findings from a study on C2C12 cells, demonstrating the dose-dependent effect of leucine on cell growth.

Leucine Concentration (mM)Relative Cell Size (Fold Increase vs. Control)
0.5No significant increase
1.5No significant increase
5.0~1.6
16.5~1.6
Data derived from a study on C2C12 skeletal muscle cells. nih.gov

Amino Acid Sensing and Signaling Pathways (e.g., mTOR) using L-LEUCINE (D10) Tracers

L-leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. medchemexpress.commedchemexpress.comfrontiersin.org L-Leucine (D10) serves as a critical tool to investigate the intricate mechanisms of amino acid sensing and mTOR activation. medchemexpress.com

The mTOR complex 1 (mTORC1) is activated in the presence of sufficient amino acids, particularly leucine. frontiersin.orgelifesciences.org This activation occurs on the surface of lysosomes and is a key step in promoting protein synthesis. frontiersin.orgelifesciences.org By using L-Leucine (D10) in cell culture experiments, researchers can trace its uptake and subsequent impact on the phosphorylation status of mTOR and its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). nih.gov These studies have been instrumental in elucidating how leucine signals its availability to the mTORC1 pathway, thereby controlling protein translation. frontiersin.orgcaymanchem.com

The table below illustrates the effect of leucine on key proteins in the mTOR signaling pathway in C2C12 cells.

Leucine Concentration (mM)p70S6k(Thr389) Phosphorylation (Fold Increase vs. Control)
1.5~4
3.2>4
5.0>4
16.1>4
Data derived from a study on C2C12 skeletal muscle cells, showing a dose-dependent response. nih.gov

Cellular Stress Responses and Protein Homeostasis Investigated by L-LEUCINE (D10)

Cells are constantly subjected to various stressors that can disrupt protein homeostasis (proteostasis), the balance between protein synthesis, folding, and degradation. L-Leucine (D10) is employed to study how cells adapt to stress and maintain proteostasis.

During cellular stress, such as exposure to ethanol (B145695) or nutrient deprivation, adaptive mechanisms are initiated that can alter protein metabolism. semanticscholar.org For example, ethanol exposure can impair mTORC1 signaling, leading to decreased protein synthesis and increased protein breakdown. semanticscholar.org By using L-Leucine (D10) as a tracer, researchers can quantify these changes in protein turnover under stressful conditions.

Furthermore, L-Leucine (D10) is used in studies investigating the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. rsc.org Perturbations in amino acid availability, which can be studied by manipulating the levels of labeled amino acids like L-Leucine (D10), can induce ER stress and activate the UPR. nih.gov Understanding how cells respond to such stressors at the level of protein synthesis and degradation is crucial for elucidating the pathophysiology of various diseases.

Advanced Concepts and Emerging Research Avenues for L Leucine D10

Integration of L-LEUCINE (D10) Tracing with Omics Technologies (Proteomics, Metabolomics)

The integration of L-leucine-d10 (L-Leu-d10) tracing with high-throughput omics technologies, such as proteomics and metabolomics, has revolutionized the study of dynamic biological systems. This combination allows researchers to move beyond static snapshots and gain insights into the flux and turnover of proteins and metabolites. isotope.comisotope.com

In proteomics , L-Leu-d10 is utilized in metabolic labeling studies to quantify protein synthesis rates. isotope.comisotope.com A common approach involves growing cells in a medium where standard L-leucine is replaced with L-Leu-d10. acs.orgnih.gov As new proteins are synthesized, they incorporate the labeled amino acid. By using mass spectrometry to analyze the ratio of labeled to unlabeled peptides, researchers can determine the rate of synthesis for individual proteins or the entire proteome. acs.orgacs.org This method, often referred to as stable isotope labeling with amino acids in cell culture (SILAC), provides a powerful tool for comparing protein expression levels quantitatively. acs.org For instance, studies in yeast (Saccharomyces cerevisiae) have demonstrated that the metabolic incorporation of L-Leu-d10 is quantitative and provides a reliable internal standard for mass spectrometric analysis. acs.orgnih.gov

In metabolomics , L-Leu-d10 serves as an internal standard for the accurate quantification of L-leucine and other metabolites in complex biological samples. nih.govcaymanchem.comnih.govfrontiersin.org By adding a known amount of L-Leu-d10 to a sample, any variations in sample preparation and analytical detection can be normalized, leading to more precise measurements. nih.govfrontiersin.orgbiorxiv.org This is crucial in studies aiming to identify metabolic signatures associated with specific diseases or conditions, such as cancer or diabetes. nih.govnih.govnih.gov For example, L-Leu-d10 has been used as an internal standard in studies profiling the metabolome of acute myeloid leukemia (AML) cell lines to identify metabolic alterations linked to drug chemosensitivity. nih.govnih.govfrontiersin.org

The synergy between L-Leu-d10 tracing and omics technologies provides a more comprehensive understanding of cellular physiology and pathophysiology. It enables the connection of changes in protein synthesis and degradation to broader metabolic pathways, offering a more holistic view of cellular regulation.

Table 1: Applications of L-LEUCINE (D10) in Omics Technologies

Technology Application Research Area Key Findings
Proteomics Metabolic Labeling (SILAC) Protein Synthesis and Turnover Quantitative analysis of protein expression; identification of proteins with altered synthesis rates in response to stimuli. acs.orgacs.org
Metabolomics Internal Standard Disease Biomarker Discovery Accurate quantification of metabolites; identification of metabolic pathways associated with diseases like cancer. nih.govnih.govfrontiersin.org

Development of Novel L-LEUCINE (D10) Tracer Methodologies and Analytical Platforms

The expanding applications of L-Leu-d10 have spurred the development of innovative tracer methodologies and more sophisticated analytical platforms to enhance the precision and scope of metabolic studies.

A significant advancement is the use of L-Leu-d10 to create an endogenous tracer for measuring muscle protein synthesis. nih.govresearchgate.net In this method, intravenously infused L-Leu-d10 is transaminated in the muscle to form L-leucine-d9 (d9-leucine). nih.govresearchgate.net This endogenously produced d9-leucine then acts as the tracer for protein synthesis. nih.govresearchgate.net This approach offers a more accurate reflection of the true precursor enrichment for protein synthesis within the muscle tissue compared to traditional methods that rely on measuring tracer enrichment in the blood. nih.gov

Another area of development is in analytical techniques. While mass spectrometry remains the primary tool, new methods are emerging. For instance, stimulated Raman scattering (SRS) microscopy has been used to image newly synthesized proteins in live cells by detecting the metabolic incorporation of L-Leu-d10. pnas.orgcolumbia.edu This technique provides spatial and temporal information about protein synthesis that is not achievable with mass spectrometry-based methods, which typically require cell destruction. pnas.org SRS microscopy can highlight subcellular compartments with high rates of protein turnover, such as the nucleoli. pnas.org

Furthermore, advancements in mass spectrometry platforms, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have enabled high-throughput and highly sensitive quantification of L-Leu-d10 and its metabolites. nih.gov These platforms are crucial for large-scale clinical studies aiming to identify biomarkers for diseases like diabetes. nih.gov

Table 2: Novel L-LEUCINE (D10) Methodologies and Platforms

Methodology/Platform Description Advantage
Endogenous d9-Leucine Tracer Intravenous L-Leu-d10 infusion leads to intramuscular formation of d9-leucine, which traces protein synthesis. nih.govresearchgate.net Provides a more accurate measure of the precursor pool for muscle protein synthesis. nih.gov
Stimulated Raman Scattering (SRS) Microscopy Vibrational imaging technique that detects the C-D bond of incorporated L-Leu-d10 in live cells. pnas.orgcolumbia.edu Allows for real-time, spatial imaging of new protein synthesis in living cells without destruction. pnas.org
UHPLC-MS/MS High-resolution separation and mass detection for quantifying L-Leu-d10 and related metabolites. nih.gov High-throughput, sensitive, and accurate quantification for clinical metabolomics. nih.gov

Advanced Computational Models for L-LEUCINE (D10) Kinetic Data Interpretation

The data generated from L-Leu-d10 tracer studies are often complex, necessitating the use of advanced computational and mathematical models for accurate interpretation. numberanalytics.comradiologykey.com These models are essential for translating raw isotopic enrichment data into meaningful physiological parameters, such as protein synthesis and breakdown rates.

Compartmental modeling is a common approach used to describe the distribution and flux of L-Leu-d10 within a biological system. numberanalytics.comeurisotop.com The body is represented as a series of interconnected compartments (e.g., plasma, muscle, liver), and the rates of tracer movement between these compartments are described by a set of differential equations. numberanalytics.commdpi.com By fitting the model to the experimental data, researchers can estimate key kinetic parameters. For example, a comprehensive compartmental model for leucine (B10760876) and its ketoacid, α-ketoisocaproate (KIC), has been developed to quantify whole-body leucine metabolism, including its incorporation into protein, its release from protein breakdown, and its oxidation. eurisotop.com

These models can range from simple, two-compartment models to highly complex, multi-compartment models that account for various metabolic pathways. eurisotop.commdpi.com The choice of model depends on the specific research question and the available data. radiologykey.com The development of more sophisticated models is ongoing, aiming to incorporate more biological complexity and improve the accuracy of kinetic parameter estimation.

The use of these models is critical for understanding the regulation of protein metabolism in different physiological and pathological states. For instance, they have been instrumental in elucidating the mechanisms by which nutrients and hormones regulate muscle protein synthesis. nih.gov

Table 3: Computational Models for L-LEUCINE (D10) Kinetics

Model Type Description Application
Compartmental Models The body is divided into compartments with tracer exchange, described by differential equations. numberanalytics.comeurisotop.com Estimating whole-body and tissue-specific protein synthesis, breakdown, and oxidation rates. eurisotop.com
Tracer Kinetic Models Mathematical frameworks to quantify the behavior of tracers in biological systems. numberanalytics.comradiologykey.com Quantifying physiological processes like blood flow and metabolism. radiologykey.com

L-LEUCINE (D10) in the Study of Specific Protein Turnover in Sub-Cellular Compartments and Individual Proteins

A key advantage of L-Leu-d10 tracing, particularly when combined with proteomics, is the ability to measure the turnover rates of specific proteins and to investigate protein synthesis within distinct subcellular compartments. pnas.org This provides a much more granular view of protein dynamics than whole-cell or whole-tissue measurements.

By isolating different subcellular fractions (e.g., mitochondria, nucleus, cytoplasm) after L-Leu-d10 labeling and analyzing the proteome of each fraction, researchers can determine the protein synthesis rates specific to that compartment. This has been instrumental in understanding how cellular processes are regulated in different parts of the cell. For example, SRS imaging with L-Leu-d10 has shown that nucleoli are sites of rapid protein turnover. pnas.org

Studies using L-Leu-d10 have been applied to various cell types and organisms to investigate protein turnover. In yeast, it has been used to compare the proteomes of wild-type and mutant strains, providing insights into gene function. acs.orgnih.gov In mammalian cells, it has been used to study the dynamics of the proteome in response to different stimuli and in various disease states. pnas.org

Table 4: L-LEUCINE (D10) in Specific Protein Turnover Studies

Area of Study Technique Key Findings
Subcellular Protein Synthesis L-Leu-d10 labeling followed by subcellular fractionation and proteomics. Determination of protein synthesis rates in specific organelles like mitochondria and nuclei.
Individual Protein Turnover L-Leu-d10 metabolic labeling and mass spectrometry. Identification of proteins with varying turnover rates, providing insights into their regulatory roles.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing L-Leucine (D10) with high isotopic purity?

  • Answer : Synthesis of L-Leucine (D10) requires deuterium incorporation via catalytic exchange or enzymatic methods, followed by rigorous purification (e.g., HPLC or recrystallization). Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium integration at specific positions and mass spectrometry (MS) to verify isotopic purity (>98%) . For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical parameters, with excess data (e.g., NMR spectra) provided in supplementary materials .

Q. How can researchers validate the isotopic integrity of L-Leucine (D10) in metabolic flux analysis studies?

  • Answer : Isotopic integrity is validated using tandem MS (LC-MS/MS) to track deuterium retention in metabolic intermediates. Controls should include unlabeled L-leucine to distinguish natural abundance from experimental labeling. Baseline correction and kinetic modeling are critical to minimize background noise .

Q. What are the best practices for incorporating L-Leucine (D10) into cell culture or in vivo models for protein synthesis studies?

  • Answer : Optimize concentration gradients to avoid isotopic dilution from endogenous leucine pools. Use pulse-chase experiments with timed sampling to track incorporation rates. Ensure media formulations exclude competing isotopes and validate uptake via radiolabeled tracers or fluorescence tagging .

Advanced Research Questions

Q. How do researchers address isotopic interference when using L-Leucine (D10) in complex metabolic networks?

  • Answer : Advanced computational models (e.g., isotopomer spectral analysis) can deconvolute deuterium signals from overlapping pathways. Experimental validation via gene knockout or inhibitor studies helps isolate target pathways. Cross-referencing with ¹³C-labeled analogs reduces ambiguity in flux interpretation .

Q. What strategies resolve contradictions in protein synthesis rates derived from L-Leucine (D10) tracer data?

  • Answer : Contradictions often arise from variable cellular uptake or degradation. Mitigate this by normalizing data to cell-specific leucine uptake rates and using internal standards (e.g., heavy isotope-labeled proteins). Replicate experiments across multiple biological systems to confirm trends .

Q. How can researchers optimize experimental designs to study L-Leucine (D10)’s role in mTOR signaling without confounding variables?

  • Answer : Use leucine-free media to eliminate endogenous sources and apply L-Leucine (D10) at physiologically relevant concentrations. Pair with phospho-specific antibodies (e.g., p-S6K1) to quantify mTOR activation. Include negative controls with non-activating amino acids and validate via siRNA silencing .

Q. What analytical challenges arise when quantifying deuterium in L-Leucine (D10)-labeled proteomes, and how are they addressed?

  • Answer : Deuterium loss during proteolysis or ionization in MS can skew results. Use cryogenic digestion to minimize exchange and apply hydrogen-deuterium exchange (HDX) protocols. Normalize data to stable reference peptides and validate via parallel reaction monitoring (PRM) .

Methodological Considerations

  • Data Reproducibility : Document all synthesis and characterization steps in supplemental files, adhering to journal guidelines for compound preparation and spectral data .
  • Literature Integration : Use tools like SciFinder or Web of Science to cross-reference isotopic applications in metabolic studies and ensure alignment with established protocols .
  • Ethical and Novelty Checks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs involving deuterated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.